Parvisoflavanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

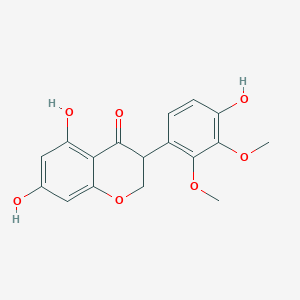

Parvisoflavanone is a naturally occurring isoflavanone compound with the molecular formula C17H16O7 and a molecular weight of 332.3 g/mol . It is primarily isolated from the roots of the plant Mucuna pruriens . This compound has garnered interest due to its potential biological activities, including α-glucosidase inhibitory activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Parvisoflavanone can be synthesized through various synthetic routes. One common method involves the use of circular dichroism techniques to determine the absolute configurations of isoflavanones . The synthesis typically involves the use of specific reagents and solvents under controlled conditions to achieve the desired product.

Industrial Production Methods: Industrial production of this compound involves the extraction and isolation from natural sources, particularly from the roots of Mucuna pruriens . The process includes several steps such as extraction, purification, and crystallization to obtain highly purified this compound with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions: Parvisoflavanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.

Scientific Research Applications

Biological Activities

Parvisoflavanone exhibits a range of biological activities that make it a subject of interest in pharmacological research. These include:

- α-Glucosidase Inhibition : this compound has been identified as a potent inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can help manage blood glucose levels, making it relevant for diabetes treatment. In studies, this compound showed effectiveness comparable to standard drugs like acarbose .

- Antiviral Activity : Recent research has demonstrated that this compound possesses inhibitory effects against SARS-CoV PLpro activity. This suggests its potential utility in antiviral therapies, particularly in the context of emerging viral infections .

- Antioxidant Properties : Flavonoids, including this compound, are known for their antioxidant capabilities, which can mitigate oxidative stress and reduce the risk of chronic diseases such as cancer and cardiovascular disorders .

Therapeutic Applications

The therapeutic applications of this compound are diverse:

- Diabetes Management : As an α-glucosidase inhibitor, this compound can be formulated into dietary supplements or medications aimed at controlling postprandial blood sugar levels.

- Antiviral Treatments : Given its activity against viral enzymes, this compound could be developed into antiviral agents targeting specific viral infections.

- Anti-inflammatory Applications : Flavonoids have been noted for their anti-inflammatory effects. This compound may contribute to formulations aimed at reducing inflammation in various conditions .

Case Studies

Several studies provide insights into the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of Parvisoflavanone involves its interaction with specific molecular targets and pathways. One of the primary mechanisms is its inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism . By inhibiting this enzyme, this compound can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes management.

Comparison with Similar Compounds

Parvisoflavanone is part of the isoflavanone class of compounds, which includes other similar compounds such as Deguelin, Dihydrorotenone, and Tephrosin . Compared to these compounds, this compound is unique due to its specific molecular structure and its potent α-glucosidase inhibitory activity . This uniqueness makes it a valuable compound for further research and development in various scientific fields.

List of Similar Compounds:- Deguelin

- Dihydrorotenone

- Tephrosin

- Isomucronulatol 7-O-glucoside

- Neoisoastilbin

- Ophiopogonanone A

- Dihydrodaidzein

- 7,2′-Dihydroxy-3′,4′-dimethoxyisoflavan 7-O-β-D-glucoside

- S-Dihydrodaidzein

- Isohemiphloin

- (2R)-3α,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone

- Licoisoflavanone

- Odoriflavene

- Bletilol B

- Kievitone

- (Rac)-Tephrosin

- 6-Formyl-isoophiopogonanone B

- 4’-Demethyl-3,9-dihydroeucomin

Biological Activity

Parvisoflavanone is an isoflavanone compound primarily isolated from the roots of Mucuna pruriens, a plant known for its diverse pharmacological properties. This article delves into the biological activities associated with this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant research findings.

Chemical Structure

This compound is characterized by its unique structural modifications that differentiate it from other isoflavonoids. Its chemical structure contributes to its biological activity and interaction with various biological targets.

1. α-Glucosidase Inhibition

One of the significant biological activities of this compound is its inhibitory effect on α-glucosidase, an enzyme involved in carbohydrate metabolism. Research indicates that this compound exhibits potent α-glucosidase inhibitory activity, comparable to standard antidiabetic medications such as acarbose. This property suggests potential applications in managing postprandial hyperglycemia in diabetic patients .

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| This compound | Similar to acarbose |

| Medicarpin | Twofold less active than acarbose |

| Control (Acarbose) | Standard reference |

2. Antioxidant Activity

This compound has demonstrated antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies show that compounds derived from Mucuna pruriens, including this compound, can scavenge free radicals and reduce oxidative damage in various biological systems .

3. Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound in models of neurodegenerative diseases such as Parkinson's disease. The compound has been shown to mitigate oxidative stress and improve neurobehavioral outcomes in animal models exposed to neurotoxins .

Case Study 1: Neuroprotection in Parkinsonian Models

A study involving Mucuna pruriens extracts demonstrated that treatment with this compound significantly reduced neurotoxicity markers in a paraquat-induced Parkinsonian mouse model. The treatment resulted in improved behavioral performance and reduced levels of malondialdehyde (MDA), a marker of oxidative stress .

Case Study 2: Diabetes Management

In another investigation, this compound was evaluated for its effects on blood glucose levels in diabetic rats. The administration of this compound led to a significant reduction in blood glucose levels, indicating its potential as an adjunct therapy for diabetes management .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting α-glucosidase, this compound slows carbohydrate absorption, leading to lower postprandial glucose levels.

- Antioxidant Mechanisms : The compound's ability to scavenge free radicals helps protect against oxidative damage, which is crucial for maintaining cellular health.

- Modulation of Neurotransmitter Levels : this compound may influence neurotransmitter systems involved in mood regulation and cognitive function.

Properties

Molecular Formula |

C17H16O7 |

|---|---|

Molecular Weight |

332.3 g/mol |

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxy-2,3-dimethoxyphenyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C17H16O7/c1-22-16-9(3-4-11(19)17(16)23-2)10-7-24-13-6-8(18)5-12(20)14(13)15(10)21/h3-6,10,18-20H,7H2,1-2H3 |

InChI Key |

KPBUWUOWFRHOIU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1OC)O)C2COC3=CC(=CC(=C3C2=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.